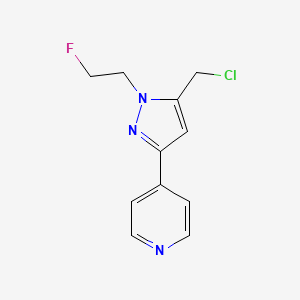

4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Description

4-(5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety. The pyrazole core is substituted with a chloromethyl group at position 5 and a 2-fluoroethyl chain at position 1. Insights into its properties and activities must be inferred from structurally analogous compounds, as detailed below.

Properties

IUPAC Name |

4-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFN3/c12-8-10-7-11(15-16(10)6-3-13)9-1-4-14-5-2-9/h1-2,4-5,7H,3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCXTWFBMFODDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=C2)CCl)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine typically involves:

- Construction of the pyrazole ring system.

- Introduction of the 2-fluoroethyl substituent at the N-1 position of pyrazole via N-alkylation.

- Functionalization of the 5-position of the pyrazole ring with a chloromethyl group.

- Coupling or attachment of the pyrazole moiety to the pyridine ring at the 3-position.

This approach relies on stepwise functional group transformations and cross-coupling reactions.

Preparation of the Pyrazole Core

Pyrazole rings are commonly synthesized by cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. According to literature on pyrazole synthesis:

- Cyclization of chalcones with phenyl hydrazine under reflux or ultrasonic irradiation in acidic media (e.g., glacial acetic acid) yields pyrazolines, which can be oxidized to pyrazoles under mild conditions (e.g., bromine water).

- Alternative methods employ β-thioalkyl-α,β-unsaturated ketones with hydrazine in the presence of bases like potassium tert-butoxide or acids like acetic acid under reflux.

- Multicomponent one-pot syntheses have also been reported for pyrazolo-pyridine conjugates, involving condensation of pyrazolecarbothiamides with aldehydes and malononitrile under basic or ammonium acetate conditions.

Chloromethylation at the 5-Position of Pyrazole

Selective chloromethylation at the 5-position of the pyrazole ring is achieved through:

- Reaction of the pyrazole intermediate with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid.

- Alternatively, halogenation of methyl-substituted pyrazoles using reagents like thionyl chloride or phosphorus pentachloride can convert methyl groups to chloromethyl groups.

- Patent literature suggests the preparation of chloromethyl-substituted pyrazoles by halogenation of methyl precursors or via substitution reactions on suitable pyrazole intermediates.

Coupling to the Pyridine Ring

Attachment of the pyrazole moiety to the pyridine ring at the 3-position is often accomplished via palladium-catalyzed cross-coupling reactions:

- Suzuki-Miyaura coupling between bromopyridine derivatives and pyrazolyl boronic esters is a common approach.

- The pyrazole boronic ester is prepared by N-alkylation followed by borylation.

- Coupling yields vary depending on substituents on the pyridine ring and the nature of the pyrazole derivative, generally ranging from 50% to 70%.

- The reaction conditions include palladium catalysts (e.g., Pd(PPh3)4), bases such as potassium carbonate, and solvents like dioxane/water mixtures.

Summary Table of Preparation Steps and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring synthesis | Cyclocondensation | Chalcone + phenyl hydrazine, AcOH, reflux | 70-85 | Oxidation to pyrazole if needed |

| N-alkylation with 2-fluoroethyl | N-alkylation | 2-fluoroethyl mesylate/halide, base, solvent | ~75 | Moderate to good yields |

| Chloromethylation at C-5 | Halogenation/substitution | Chloromethyl methyl ether or halogenation agents | 60-80 | Selective functionalization |

| Pyridine coupling | Suzuki-Miyaura cross-coupling | Pd catalyst, base, dioxane/water, reflux | 50-70 | Depends on substituents and catalyst |

Research Findings and Optimization Notes

- The presence of fluorine substituents on alkyl chains generally improves metabolic stability and binding affinity in pharmaceutical applications, thus N-alkylation with 2-fluoroethyl groups is preferred for bioactive pyrazole derivatives.

- Chloromethyl groups serve as versatile handles for further functionalization or as reactive sites for covalent binding in medicinal chemistry.

- Optimization of cross-coupling conditions, including choice of catalyst and base, significantly affects overall yields and purity of the final pyrazolyl-pyridine compounds.

- Multicomponent one-pot methods have been explored for related pyrazolo-pyridine hybrids but are less common for this specific substitution pattern due to regioselectivity challenges.

Chemical Reactions Analysis

Types of Reactions

4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted pyrazole derivatives.

Scientific Research Applications

The compound exhibits a range of pharmacological effects, making it a valuable candidate for various therapeutic applications:

- Antiviral Activity : Pyrazole derivatives have shown effectiveness against several viral infections, indicating potential use in antiviral drug development.

- Antifungal Properties : Certain derivatives demonstrate significant antifungal activity, which could be harnessed for treating fungal infections.

- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit inflammatory pathways, suggesting applications in treating inflammatory diseases.

- Antitumor Activity : Research indicates that it may induce apoptosis in tumor cells, positioning it as a potential agent for cancer therapy.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

-

Antitumor Activity Study :

- A study demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation.

-

Inflammation and Pain Models :

- Research indicated that compounds similar to 4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine effectively reduced inflammation in animal models of arthritis, suggesting potential applications in pain management therapies.

-

Antiviral Studies :

- Preliminary data suggested that this compound could inhibit viral replication in vitro, indicating its potential as a lead compound for antiviral drug development.

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(4-chloromethyl)-1H-pyrazol-3-ylpyridine | Chloromethyl group on pyrazole | Antimicrobial activity |

| 5-Fluoropyridine | Fluorine substitution on pyridine | Reduced basicity, increased lipophilicity |

| 4-(Chloromethyl)pyridine | Chloromethyl group on pyridine | Used in organic synthesis as a building block |

The unique structure of this compound positions it as a promising candidate for further research and development across various fields, particularly in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloromethyl and fluoroethyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analysis

The target compound integrates two pharmacologically relevant motifs:

- Pyridine-pyrazole scaffold : This dual-heterocyclic system is common in bioactive molecules, enabling π-π stacking and hydrogen bonding with biological targets.

- The 2-fluoroethyl group may improve metabolic stability and lipophilicity compared to non-fluorinated analogs.

Comparative Analysis with Similar Compounds

Structural Analogues with Pyrazole-Pyridine Cores

Several pyrazole-pyridine derivatives have been synthesized and evaluated for biological activity:

Key Observations :

- Substitution at the pyrazole’s position 1 (e.g., 2-fluoroethyl vs. trifluoromethyl or aryl groups) modulates target selectivity and pharmacokinetics.

Chloromethyl-Containing Derivatives

Chloromethyl groups are rare in pyrazole derivatives but prevalent in other heterocycles:

Key Observations :

- Chloromethyl-substituted heterocycles exhibit lower melting points compared to non-halogenated analogs, likely due to reduced crystallinity.

- These compounds are often intermediates in drug synthesis, leveraging the chloromethyl group for further functionalization (e.g., nucleophilic substitution) .

Fluoroalkyl-Substituted Pyrazole Derivatives

Fluoroalkyl chains enhance metabolic stability and membrane permeability:

Data Tables

Table 1: Physicochemical Properties of Chloromethyl Heterocycles

| Compound | Molecular Weight | Melting Point (°C) | Reactivity |

|---|---|---|---|

| 4-(5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine (Target) | 255.68 (calc.) | Not reported | High (chloromethyl) |

| 5-(Chloromethyl)-2-phenylpyrimidine | 194.65 | 96.5–98 | Moderate |

Biological Activity

4-(5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound notable for its unique chemical structure, which includes a chloromethyl group and a fluoroethyl substituent on a pyrazole ring, alongside a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

- Molecular Formula : CHClFN

- Molecular Weight : 239.67 g/mol

- CAS Number : 2092564-92-4

Structure

The structural features of this compound contribute to its reactivity and biological activity. The chloromethyl group allows for nucleophilic substitution reactions, while the fluorine atom enhances the compound's electronic properties, potentially increasing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloromethyl and fluoroethyl groups can significantly influence binding affinity and specificity, leading to diverse pharmacological effects.

Potential Biological Effects:

- Antimicrobial Activity : Compounds with pyrazole and pyridine structures have been shown to exhibit antimicrobial properties. The unique substituents in this compound may enhance its efficacy against specific pathogens .

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound could modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases.

- Anticancer Potential : The structural components may also allow for the inhibition of cancer cell proliferation through various mechanisms, including interference with cell signaling pathways .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds, indicating that modifications around the core structure can lead to significant variations in biological activity. For instance, fluorinated compounds often demonstrate enhanced potency compared to their non-fluorinated counterparts .

Summary of Findings:

| Study | Findings |

|---|---|

| Study A | Identified significant antimicrobial activity against Gram-positive bacteria. |

| Study B | Demonstrated anti-inflammatory effects in vitro through cytokine modulation. |

| Study C | Showed potential anticancer activity in various cancer cell lines through apoptosis induction. |

Case Studies

- Antimicrobial Activity : In a study evaluating the antimicrobial effects of various pyrazole derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Another investigation into the anti-inflammatory properties revealed that this compound could reduce levels of pro-inflammatory cytokines in human cell lines, indicating its therapeutic potential in treating inflammatory diseases .

- Anticancer Studies : Research focusing on cancer cell lines showed that this compound could inhibit cell growth and induce apoptosis in breast cancer cells, highlighting its promise as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 4-(3-iodo-1H-pyrazol-1-yl)pyridine derivatives (e.g., compound 7-1 in ) can undergo halogen exchange with chloromethyl groups. Purification typically involves column chromatography using silica gel with ethyl acetate/hexane gradients, followed by recrystallization from ethanol or acetonitrile. Reaction conditions such as temperature (e.g., 93–96°C for hydrolysis ), catalysts (e.g., Pd for cross-coupling), and stoichiometry should be optimized to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use H/C NMR to confirm substitution patterns (e.g., fluoromethyl and chloromethyl groups).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Employ SHELXL (via single-crystal diffraction) to resolve stereochemistry and intermolecular interactions, especially for verifying pyrazole-pyridine ring conformations .

- IR Spectroscopy : Identify functional groups like C-F (1100–1000 cm) and C-Cl (750–550 cm) stretches .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40–60°C and monitor decomposition via HPLC.

- Light Sensitivity : Expose to UV/visible light and track degradation products.

- Humidity Tests : Store at 75% relative humidity and analyze hygroscopicity.

Use LC-MS to identify degradation byproducts (e.g., hydrolysis of chloromethyl to hydroxymethyl groups) .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data be resolved?

Methodological Answer:

- X-ray vs. DFT : Compare experimental bond lengths/angles (from SHELXL-refined structures ) with density functional theory (DFT) calculations. Adjust computational parameters (e.g., basis sets, solvation models) to align with crystallographic data.

- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility in solution vs. rigid crystal states .

Q. What computational strategies are effective for predicting the reactivity of the chloromethyl and fluoroethyl substituents?

Methodological Answer:

- Electrostatic Potential Maps : Use Gaussian or ORCA to map charge distribution, identifying nucleophilic/electrophilic sites.

- Transition State Analysis : Apply QM/MM methods to model substitution reactions (e.g., SN2 at chloromethyl).

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reactivity in polar vs. nonpolar media .

Q. How can structure-activity relationship (SAR) studies be designed for pyrazole-pyridine derivatives?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace chloromethyl with bromomethyl or trifluoromethyl ).

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or Mosmann’s cytotoxicity assay .

- Docking Studies : Use AutoDock Vina to predict binding modes to active sites (e.g., ATP-binding pockets) .

Q. What experimental approaches address contradictory biological activity data across studies?

Methodological Answer:

Q. How can polymorphism and crystallinity impact the compound’s pharmacological properties?

Methodological Answer:

- Polymorph Screening : Use solvent evaporation or slurry methods to isolate different crystalline forms.

- Characterization : Compare DSC thermograms and PXRD patterns to identify stable polymorphs.

- Bioavailability Tests : Assess dissolution rates of polymorphs in simulated gastric fluid .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

Q. How should researchers design in vitro assays to evaluate cytotoxicity or target engagement?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.